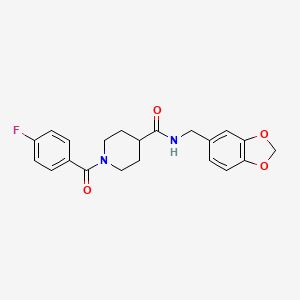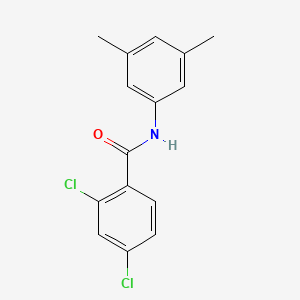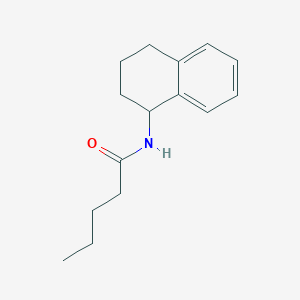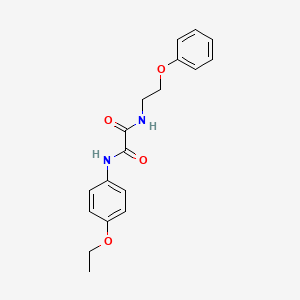
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide, also known as EEPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EEPE is a diamide derivative that has been synthesized through several methods and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation, fungal growth, and bacterial growth. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to inhibit the activity of protein kinase C, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide induces apoptosis in cancer cells by activating various caspases and increasing the expression of pro-apoptotic proteins. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to arrest the cell cycle at the G2/M phase, leading to the inhibition of cancer cell proliferation.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses several advantages for lab experiments, including its high yield, stability, and low toxicity. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide can be easily synthesized through various methods, making it a readily available compound for research purposes. However, the limitations of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has shown promising results in various scientific research applications, and future directions for research include the development of new N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields, such as neuroprotection and anti-inflammatory activity.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide possesses various biochemical and physiological effects, including its potential as an anticancer, antifungal, and antibacterial agent. Further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide and its potential applications in other fields.
合成方法
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been synthesized through various methods, including the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic acid, followed by the reaction with ethanediamine. Another method involves the reaction of 4-ethoxyaniline with 2-phenoxyethylamine in the presence of acetic anhydride, followed by the reaction with ethylenediamine. The yield of N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide obtained through these methods ranges from 50-70%.
科学研究应用
N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess various scientific research applications, including its use as a potential anticancer agent, antifungal agent, and antibacterial agent. Studies have shown that N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(4-ethoxyphenyl)-N'-(2-phenoxyethyl)ethanediamide has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
属性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-23-16-10-8-14(9-11-16)20-18(22)17(21)19-12-13-24-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPGWHTHZUYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




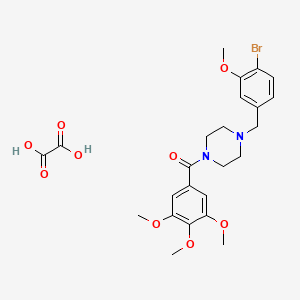
![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
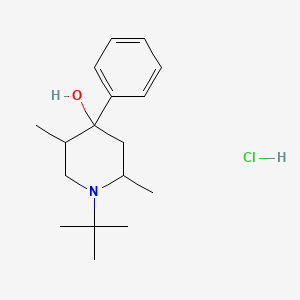
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
